

protocol for using 4-undecylphenol as a positive control in estrogenicity assays

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Compound of Interest

Compound Name: Phenol, 4-undecyl-

Cat. No.: B1606866

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Application Note: 4-Undecylphenol as a Positive Control in Estrogenicity Assays

Introduction

4-Undecylphenol is a member of the alkylphenol chemical class, which is known to possess estrogenic activity. These compounds are considered xenoestrogens, as they can mimic the effects of the natural estrogen, 17 β -estradiol (E2), by binding to and activating the estrogen receptor (ER). Due to its reliable, weak-to-moderate estrogenic activity, 4-undecylphenol serves as an effective positive control in a variety of in vitro assays designed to screen and characterize potential endocrine-disrupting chemicals (EDCs). Its use allows researchers to validate assay performance and normalize the responses of test compounds relative to a known standard.

Mechanism of Action

Like other estrogenic compounds, 4-undecylphenol binds to estrogen receptors (ER α and ER β).^[1] This binding initiates a conformational change in the receptor, leading to its dimerization.^{[2][3]} The activated receptor dimer then translocates to the nucleus, where it binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes.^{[1][2][4]} This interaction recruits co-activator proteins and initiates the transcription of estrogen-responsive genes, ultimately leading to a physiological response such as cell proliferation or the production of specific proteins.^[4]

Applications

4-Undecylphenol is suitable for use as a positive control in various estrogenicity assays, including:

- Cell Proliferation Assays (E-SCREEN): Based on the estrogen-dependent proliferation of human breast cancer cell lines like MCF-7.[\[5\]](#)[\[6\]](#)[\[7\]](#)
- Receptor-Reporter Gene Assays (YES/YAS): Utilizes engineered yeast or animal cells containing the human estrogen receptor and a reporter gene that is expressed upon receptor activation.
- Estrogen Receptor Binding Assays: A competitive binding assay that measures the ability of a test chemical to displace a radiolabeled estrogen ligand from the ER.

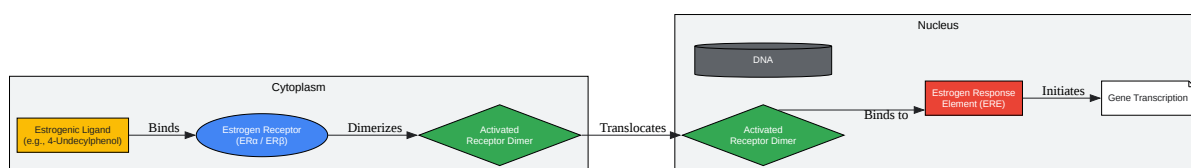
Quantitative Data Summary

While specific quantitative data for 4-undecylphenol is not as widely published as for other alkylphenols, the table below provides data for structurally related and commonly used alkylphenol positive controls, 4-tert-octylphenol and 4-nonylphenol, to represent the expected range of potency. These compounds exhibit weak estrogenic activity, with receptor binding affinities and effective concentrations that are several orders of magnitude lower than that of 17 β -estradiol.

| Compound | Assay Type | Endpoint | Potency (Ki or EC50) | Reference Estrogen (E2) | Source |
|--------------------|------------------------------|------------------------|----------------------|-------------------------|--------|
| 4-tert-Octylphenol | ER Binding Assay | Receptor Affinity (Ki) | ~50 nM | ~0.4 nM | [8] |
| 4-Nonylphenol | ER Binding Assay | Receptor Affinity (Ki) | ~50 - 65,000 nM | ~0.4 nM | [8] |
| 4-tert-Octylphenol | Uterotrophic Assay (in vivo) | Uterine Weight Gain | 50-200 mg/kg (oral) | - | [8] |
| 4-Nonylphenol | Uterotrophic Assay (in vivo) | Uterine Weight Gain | 25-100 mg/kg (oral) | - | [8] |

Visualized Pathways and Workflows

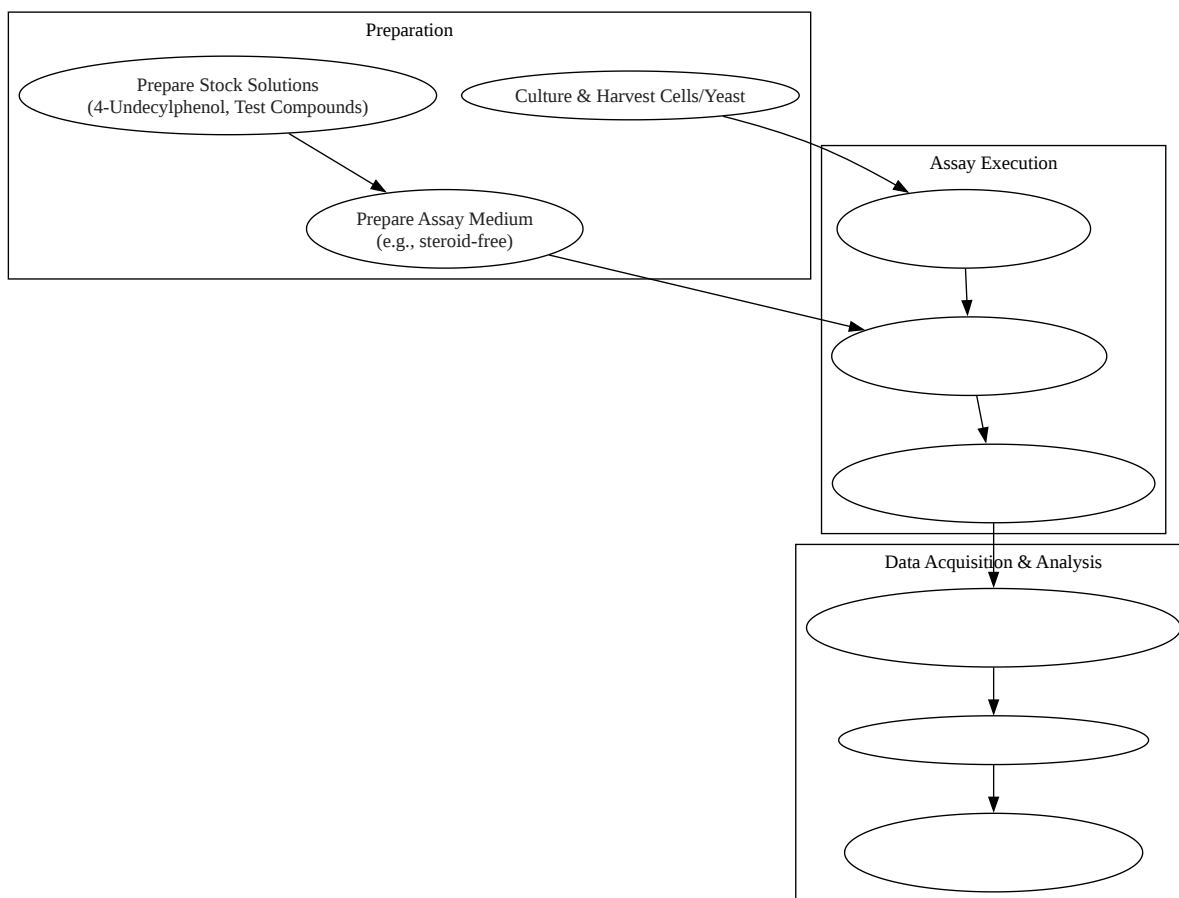
Estrogen Receptor Genomic Signaling Pathway



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Caption: Genomic signaling pathway of estrogen receptor activation.

General Workflow for In Vitro Estrogenicity Assaysdot



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